2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11
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Overview
Description
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is a deuterated analog of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole, where deuterium atoms replace hydrogen atoms. This compound is often used in scientific research, particularly in the study of metabolic pathways and the development of analytical methods.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is then functionalized with a 2-methyl-1-pentyl group.
Naphthoylation: The indole core is then subjected to a Friedel-Crafts acylation reaction with 4-methoxynaphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Deuteration: The final step involves the introduction of deuterium atoms to replace the hydrogen atoms in the pentyl group. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the indole core and subsequent functionalization.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Quality Control: The final product undergoes rigorous quality control to ensure the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.
Biology: Employed in metabolic studies to trace the metabolic pathways of synthetic cannabinoids.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole: The non-deuterated analog of the compound.
JWH-018: Another synthetic cannabinoid with a similar indole core structure.
AM-2201: A synthetic cannabinoid with a fluorinated naphthoyl group.
Uniqueness
2-Methyl-1-pentyl-3-(4-methoxynaphthoyl)indole-d11 is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies and analytical chemistry. The presence of deuterium atoms allows for more precise tracing of the compound’s metabolic fate and enhances the accuracy of analytical methods.
Properties
CAS No. |
1346604-97-4 |
---|---|
Molecular Formula |
C26H27NO2 |
Molecular Weight |
396.574 |
IUPAC Name |
(4-methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C26H27NO2/c1-4-5-10-17-27-18(2)25(22-13-8-9-14-23(22)27)26(28)21-15-16-24(29-3)20-12-7-6-11-19(20)21/h6-9,11-16H,4-5,10,17H2,1-3H3/i1D3,4D2,5D2,10D2,17D2 |
InChI Key |
CNTCHEBQQFICNR-AHPANWGQSA-N |
SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)C |
Synonyms |
[4-Methoxy-1-naphthalenyl)(2-methyl-1-(pentyl-d11)-1H-indol-3-yl]methanone; JWH 098-d11; |
Origin of Product |
United States |
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